2,5-Diazabicyclo[4.2.0]octane dihydrochloride
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Overview
Description
2,5-Diazabicyclo[420]octane dihydrochloride is a bicyclic organic compound with the molecular formula C6H12N2·2HCl It is known for its unique structure, which consists of a bicyclic ring system with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazabicyclo[4.2.0]octane dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-diaminobutane with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate imine, followed by cyclization to form the bicyclic structure. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,5-Diazabicyclo[4.2.0]octane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions may require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups attached to the nitrogen atoms .
Scientific Research Applications
2,5-Diazabicyclo[4.2.0]octane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diazabicyclo[4.2.0]octane dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a glucagon-like peptide-1 receptor modulator, it binds to the receptor and activates it, leading to increased insulin secretion, inhibition of glucagon release, and reduced appetite. These effects are mediated through the activation of intracellular signaling pathways that regulate glucose metabolism and energy balance .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another bicyclic compound with similar nitrogen-containing structure but different ring size and properties.
2,6-Diazabicyclo[3.3.1]nonane: A compound with a different bicyclic structure and nitrogen atom positions.
Uniqueness
2,5-Diazabicyclo[4.2.0]octane dihydrochloride is unique due to its specific bicyclic structure and the presence of two nitrogen atoms in the ring system. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2,5-diazabicyclo[4.2.0]octane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-6-5(1)7-3-4-8-6;;/h5-8H,1-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHHOMAODDKZOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1NCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361645-30-7 |
Source
|
Record name | 2,5-diazabicyclo[4.2.0]octane dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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